Methyl 5-acetylpyrazine-2-carboxylate
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Overview
Description
Methyl 5-acetylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-acetylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as gamma-Al2O3 and metallic oxides (e.g., Mn, V, Ti, Sr) can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: 5-acetylpyrazine-2-carboxylic acid.
Reduction: 5-(hydroxymethyl)pyrazine-2-carboxylate.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties
Mechanism of Action
The mechanism of action of methyl 5-acetylpyrazine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.
5-acetylpyrazine-2-carboxylic acid: The carboxylic acid form of the compound.
2,5-dimethylpyrazine: A related pyrazine derivative with two methyl groups
Uniqueness
Its acetyl and ester groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Biological Activity
Methyl 5-acetylpyrazine-2-carboxylate is an organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C_9H_9N_2O_3 and a molecular weight of 194.19 g/mol. The compound features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, along with an acetyl group and a carboxylate ester functional group. This structure contributes to its versatility as an intermediate in organic synthesis.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Acylation of Pyrazine Derivatives : This involves the reaction of pyrazine with acetic anhydride or acetyl chloride in the presence of a base.
- Carboxylation Reactions : Utilizing carboxylic acids or their derivatives to introduce the carboxylate group into the pyrazine framework.
These methods highlight the compound's accessibility for synthetic chemists, facilitating its use in various applications.
Biological Activities
This compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazines possess significant antimicrobial properties. For example, compounds derived from this compound have shown effectiveness against various bacterial strains.
- Anticancer Potential : Research has demonstrated that certain pyrazine derivatives can inhibit cancer cell proliferation. This compound has been investigated for its role in cancer therapeutics, particularly through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes related to inflammatory pathways. For instance, it may interfere with microsomal prostaglandin E synthase (mPGES), which is implicated in cancer progression and inflammation.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated various derivatives of pyrazines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in colorectal cancer cell lines. The compound was found to reduce cell viability significantly at concentrations above 20 µM, suggesting its potential as an anticancer agent.
- Enzyme Activity Inhibition : A recent study investigated the inhibitory effects of this compound on mPGES-1 activity. The compound demonstrated an IC50 value of approximately 3.3 ± 0.5 µM, indicating strong inhibition compared to other tested compounds .
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 5-acetylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-3-10-7(4-9-6)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
ALRYKKFGZVOZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)OC |
Origin of Product |
United States |
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